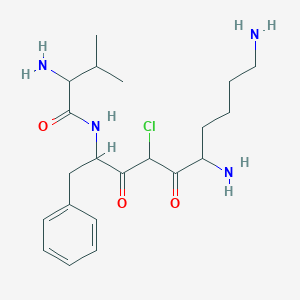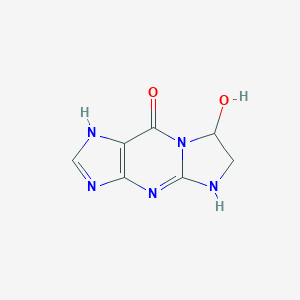
11-Hydroxy-6,9,12-octadecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxy-6,9,12-octadecatrienoic acid (also known as 11-HOTEA) is a type of fatty acid that has been found to have various biochemical and physiological effects. It is synthesized from linolenic acid, which is an essential fatty acid that cannot be produced by the human body and must be obtained through diet.
Mechanism of Action
The exact mechanism of action of 11-HOTEA is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. It may also interact with specific receptors in the body, although further research is needed to fully elucidate its mechanism of action.
Biochemical and physiological effects:
In addition to its anti-inflammatory and anti-tumor effects, 11-HOTEA has been found to have other biochemical and physiological effects. It has been shown to regulate lipid metabolism, improve insulin sensitivity, and reduce oxidative stress in animal models. It may also have neuroprotective properties and be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 11-HOTEA in lab experiments is that it is a naturally occurring compound that can be synthesized from a readily available precursor. However, its instability and susceptibility to oxidation can make it difficult to work with in some experimental settings. In addition, further research is needed to fully understand its pharmacokinetics and potential side effects.
Future Directions
There are many potential future directions for research on 11-HOTEA. One area of interest is its potential as a therapeutic agent for inflammatory and autoimmune disorders, such as arthritis and multiple sclerosis. It may also have applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
11-HOTEA can be synthesized through a process called autoxidation, which involves the reaction of linolenic acid with oxygen in the presence of heat and light. This process can also occur naturally in the body, where linolenic acid is converted to 11-HOTEA through enzymatic reactions.
Scientific Research Applications
Research on 11-HOTEA has focused on its potential therapeutic applications, particularly in the areas of inflammation and cancer. Studies have shown that 11-HOTEA can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, it has been found to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
properties
CAS RN |
145178-66-1 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(6Z,9Z,11R,12Z)-11-hydroxyoctadeca-6,9,12-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h5-6,11-12,14-15,17,19H,2-4,7-10,13,16H2,1H3,(H,20,21)/b6-5-,14-11-,15-12-/t17-/m1/s1 |
InChI Key |
TWTHFEGWSHYELZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\[C@H](/C=C\C/C=C\CCCCC(=O)O)O |
SMILES |
CCCCCC=CC(C=CCC=CCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CC(C=CCC=CCCCCC(=O)O)O |
synonyms |
11(R)-hydroxy-6(Z),9(Z),12(Z)-octadecatrienoic acid 11-HODTA 11-hydroxy-6,9,12-octadecatrienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)
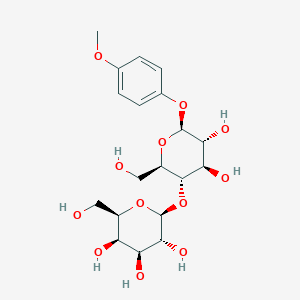
acetate](/img/structure/B115330.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)
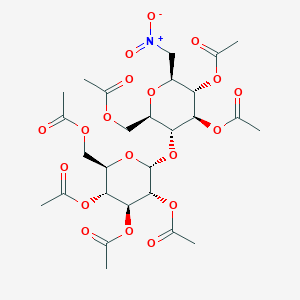
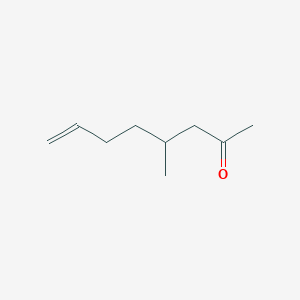
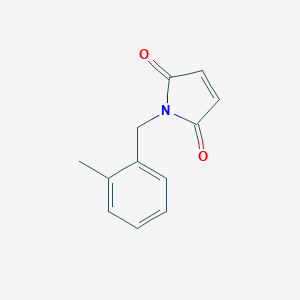
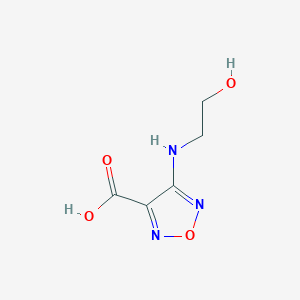
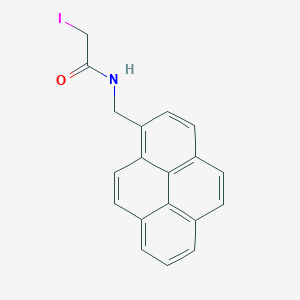
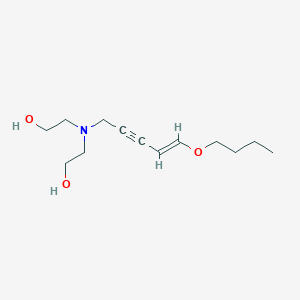
![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)
